2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine
CAS No.:
Cat. No.: VC17502210
Molecular Formula: C10H8F4N2
Molecular Weight: 232.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F4N2 |
|---|---|
| Molecular Weight | 232.18 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C10H8F4N2/c11-6-2-1-3-7-8(6)5(4-16-7)9(15)10(12,13)14/h1-4,9,16H,15H2 |
| Standard InChI Key | QHZNQJFIAMWCQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethan-1-amine (C₁₀H₈F₄N₂) is typically isolated as its hydrochloride salt (C₁₀H₉ClF₄N₂) to improve aqueous solubility. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1909306-15-5 |
| Molecular Weight | 268.64 g/mol (hydrochloride) |
| IUPAC Name | 2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethanamine; hydrochloride |
| SMILES | C1=CC2=C(C(=C1)F)C(=CN2)C(C(F)(F)F)N.Cl |
| InChI Key | HGPLEOJWTALNNX-UHFFFAOYSA-N |
The indole core’s 3-position hosts the ethanamine side chain, while fluorine atoms occupy the 4-position of the indole ring and the trifluoromethyl group. This arrangement creates a stereoelectronic profile conducive to binding hydrophobic pockets in biological targets.
Physicochemical Properties
While solubility data remain unpublished, the hydrochloride salt’s ionic nature suggests moderate solubility in polar solvents like water or ethanol. The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a common issue in amine-containing pharmaceuticals.
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically proceeds via sequential functionalization of indole precursors, as outlined below:
Indole Fluorination
4-Fluoroindole is prepared through electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions. The 4-fluoro substituent directs subsequent reactions to the 3-position due to its electron-withdrawing effect .
Trifluoromethylation
A Mannich-type reaction introduces the trifluoromethyl group. For example, condensation of 4-fluoroindole with trifluoroacetaldehyde in the presence of ammonium chloride yields the intermediate imine, which is reduced to the amine using sodium cyanoborohydride.
Salt Formation
Treatment with hydrochloric acid in ethanol converts the free base to its hydrochloride salt, crystallizing as a white powder.
Industrial-Scale Optimization
Recent advances employ continuous-flow reactors to improve yield (≥85%) and reduce reaction times. Catalytic systems using palladium on carbon facilitate nitro group reductions, while tetra-n-butylammonium fluoride (TBAF) enables efficient deprotection of silyl ether intermediates .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates nanomolar affinity for serotonin receptors (5-HT₂A/₂C), likely due to structural mimicry of tryptamine. Molecular docking studies suggest the trifluoromethyl group forms van der Waals interactions with Leu228 and Phe234 in the 5-HT₂A binding pocket.
Research Advancements and Challenges
Synthetic Challenges
Regioselective fluorination at the indole 4-position requires precise temperature control (-20°C) to avoid di- or tri-fluorinated byproducts. Recent protocols using microfluidic reactors have reduced impurity formation to <5% .
Future Directions
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) may mitigate rapid clearance observed in preclinical models. Computational models predict improved tumor accumulation with such formulations.
Structural Analog Development
Replacing the trifluoromethyl group with pentafluorosulfanyl (-SF₅) could enhance binding entropy through multipolar interactions. Preliminary syntheses of SF₅-substituted analogs are underway.
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